![molecular formula C21H18ClN5OS B2829103 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 893918-26-8](/img/structure/B2829103.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thioether linkage, and an acetamide group. The presence of these groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazolo[3,4-d]pyrimidin-4-yl ring system, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. This bicyclic system is connected via a sulfur atom to an acetamide group. The presence of the chlorophenyl and ethylphenyl groups suggests potential for interesting electronic and steric effects .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the acetamide group might undergo hydrolysis, and the thioether linkage could be oxidized. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar acetamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Photodynamic Therapy (PDT) for Cancer Cells
- Application : Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This property makes it an excellent candidate for PDT.
- Efficacy : Thieno[3,4-d]pyrimidin-4(3H)-thione exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells, both under normoxic and hypoxic conditions .
ROCK (Rho-Associated Protein Kinase) Inhibition
- Application : Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k), have been identified as novel ROCK inhibitors with remarkable potency (IC50 values of 0.004 μM for ROCKⅠ and 0.001 μM for ROCKⅡ) .
Metal-Free Chalcogenation
- Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one yields diverse 3-ArS/ArSe derivatives in high yields (up to 95%) .
Fluorescent Probes and DNA/RNA Labeling
- Application : The thieno[3,4-d]pyrimidin-4(1H)-one precursor serves as a DNA and RNA fluorescent probe. Thionation to thieno[3,4-d]pyrimidin-4(3H)-thione results in a nonfluorescent compound that absorbs near-visible radiation more efficiently .
Materials Science and Organic Synthesis
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target the rock ⅰ and rock ⅱ proteins . These proteins play a crucial role in various cellular processes, including cell motility, proliferation, and survival.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as rock ⅰ and rock ⅱ) by binding to their active sites, thereby inhibiting their function .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-2-14-6-8-16(9-7-14)26-19(28)12-29-21-18-11-25-27(20(18)23-13-24-21)17-5-3-4-15(22)10-17/h3-11,13H,2,12H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHJRNKTXEPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide |
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